2-Fluoro-5-hydroxybenzaldehyde
Overview
Description
2-Fluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2 . It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a hydroxyl group. This compound is known for its white crystalline appearance and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
2-Fluoro-5-hydroxybenzaldehyde, also known as 5-fluorosalicyclaldehyde , is an organic chemical compound with the molecular formula C7H5FO2
Mode of Action
It has been used to synthesize manganese (iii) complex [mnl a (μ 1,3 -n 3)] n [h 2 l a = n,n ′-bis (5-fluorosalicylidene)-1,2-diaminoethane] . This suggests that it may interact with its targets through the formation of complexes.
Result of Action
Given its use in the synthesis of certain complexes , it may have potential applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-hydroxybenzaldehyde can be synthesized from 4-fluorophenol. The process involves the formylation of 4-fluorophenol using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-Fluoro-5-hydroxybenzoic acid.
Reduction: 2-Fluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Hydroxybenzaldehyde
- 5-Fluoro-2-methoxybenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
Comparison: 2-Fluoro-5-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a fluorine atom on the benzaldehyde ring. This combination allows for a distinct set of chemical reactions and interactions compared to its analogs. For instance, 2-Hydroxybenzaldehyde lacks the fluorine atom, which significantly alters its reactivity and interaction with nucleophiles .
Properties
IUPAC Name |
2-fluoro-5-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILBNSNKISKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343079 | |
Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-84-2 | |
Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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